molecular formula C11H15NO3 B13192011 5-[3-(1-Hydroxyethyl)pyrrolidin-1-YL]furan-2-carbaldehyde

5-[3-(1-Hydroxyethyl)pyrrolidin-1-YL]furan-2-carbaldehyde

Katalognummer: B13192011
Molekulargewicht: 209.24 g/mol
InChI-Schlüssel: FFDPOXWKRDLPSH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]furan-2-carbaldehyde is a chemical compound that features a pyrrolidine ring substituted with a hydroxyethyl group and a furan ring with an aldehyde group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]furan-2-carbaldehyde typically involves the construction of the pyrrolidine ring followed by the introduction of the furan ring and the aldehyde group. One common method involves the reaction of a suitable pyrrolidine derivative with a furan-2-carbaldehyde precursor under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like palladium on carbon or copper iodide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through column chromatography and crystallization to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]furan-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyethyl group can undergo substitution reactions with halides or other nucleophiles under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide in water or ethanol.

Major Products Formed

    Oxidation: 5-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]furan-2-carboxylic acid.

    Reduction: 5-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]furan-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]furan-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-[3-Hydroxy-3-(hydroxymethyl)pyrrolidin-1-yl]furan-2-carbaldehyde: Similar structure with an additional hydroxymethyl group.

    5-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]furan-2-carboxylic acid: Oxidized form of the original compound.

    5-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]furan-2-methanol: Reduced form of the original compound.

Uniqueness

5-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]furan-2-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C11H15NO3

Molekulargewicht

209.24 g/mol

IUPAC-Name

5-[3-(1-hydroxyethyl)pyrrolidin-1-yl]furan-2-carbaldehyde

InChI

InChI=1S/C11H15NO3/c1-8(14)9-4-5-12(6-9)11-3-2-10(7-13)15-11/h2-3,7-9,14H,4-6H2,1H3

InChI-Schlüssel

FFDPOXWKRDLPSH-UHFFFAOYSA-N

Kanonische SMILES

CC(C1CCN(C1)C2=CC=C(O2)C=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.